tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is a complex organic compound that falls under the category of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group, a benzo[b]azepine structure, and a carbamate functional group. The general formula for this compound can be represented as C${15}$H${18}$N${2}$O${3}$. Its structure includes a bicyclic system that contributes to its chemical properties and potential biological activities.
The reactivity of tert-butyl carbamates, including tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate, is characterized by their ability to undergo hydrolysis and nucleophilic substitution reactions. Under acidic conditions, these compounds can be deprotected to yield the corresponding amines. For example, tert-butyl carbamates can be converted into amines by treatment with strong acids or bases, leading to the release of tert-butanol and carbon dioxide .
In synthetic applications, this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides, making it valuable in the synthesis of various nitrogen-containing heterocycles .
Tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate has shown potential biological activity relevant to medicinal chemistry. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and as potential therapeutic agents for neurological disorders. For instance, derivatives of benzo[b]azepines have been studied for their anxiolytic and anticonvulsant properties .
Research indicates that such compounds may interact with specific receptors in the central nervous system, influencing mood and cognitive functions.
The synthesis of tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate can be achieved through various methods:
These methods often require careful control of reaction conditions to achieve high yields and purity.
The applications of tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate extend into pharmaceutical development due to its structural characteristics that may influence biological activity. It is particularly relevant in:
Interaction studies involving this compound focus on its binding affinity to various biological targets. Research has shown that similar compounds can modulate receptor activity in the central nervous system. For example, studies on related benzo[b]azepines have demonstrated their ability to bind to gamma-aminobutyric acid receptors, suggesting potential anxiolytic effects .
Furthermore, investigations into its pharmacokinetics and toxicity profiles are essential for understanding its viability as a therapeutic agent.
Several compounds share structural similarities with tert-butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features | Unique Aspects |
|---|---|---|---|
| Benzodiazepines | Benzodiazepine Structure | Anxiolytic properties | Well-studied for CNS effects |
| Quinoxalines | Quinoxaline Structure | Antimicrobial activity | Unique bicyclic structure |
| Isoquinolines | Isoquinoline Structure | Diverse biological activities | Versatile scaffold in drug design |
These compounds differ in their specific biological activities and mechanisms of action but share a common feature of influencing neurotransmitter systems.
tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate is a carbamate derivative featuring a benzo[b]azepine bicyclic core with a tert-butyl protecting group. Its synthesis often involves catalytic asymmetric approaches to ensure stereochemical control, critical for biological activity.
Catalytic asymmetric synthesis typically employs chiral catalysts to induce enantioselectivity in the formation of the azepine ring system. For example, palladium-catalyzed cross-coupling reactions with aryl halides have been utilized to construct nitrogen-containing heterocycles related to this compound, allowing for the introduction of stereocenters with high selectivity. These methods require precise control of reaction conditions to optimize yield and enantiomeric excess.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of medium-sized nitrogen heterocycles, including benzo[b]azepines. The RCM reaction, catalyzed by ruthenium-based complexes, facilitates the formation of the seven-membered azepine ring by intramolecular olefin metathesis of dienic precursors.
Studies have demonstrated that RCM efficiently produces benzoazepino derivatives in good yields, often under mild conditions. This method has been applied to rigidify amino acid and peptide analogs, as well as to synthesize heterocyclic compounds with potential biological activity. The reaction scope includes substrates forming rings from six to twenty members, highlighting its versatility for azepine core construction.
Solid-phase synthesis techniques have been adapted for the preparation of carbamate-protected benzo[b]azepine intermediates, enabling rapid assembly and purification. This approach is advantageous for generating high-purity intermediates suitable for further functionalization or biological evaluation.
By immobilizing the substrate on a solid support, reaction steps such as coupling, deprotection, and cyclization can be efficiently performed with simplified purification. This method enhances throughput and reproducibility, which is particularly valuable in medicinal chemistry programs exploring benzo[b]azepine derivatives.
| Property | Description |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | Approx. 274.31 g/mol |
| Core Structure | Benzo[b]azepine bicyclic system |
| Functional Groups | Carbamate (tert-butyl), lactam (2-oxo), methyl |
| Reactivity | Hydrolysis under acidic/basic conditions; palladium-catalyzed cross-coupling |
| Biological Relevance | Potential neurological activity; anxiolytic and anticonvulsant properties |
The formation of medium-sized rings like the azepine core is challenged by ring strain and entropic factors. Electrophilic aromatic substitution of carbamoyl cations has been explored to synthesize benzolactams with medium-sized rings, revealing that six-membered rings form more rapidly than seven- or eight-membered rings at room temperature. This insight guides synthetic strategies to optimize yields of azepine derivatives.
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Use of chiral catalysts; palladium cross-coupling | High stereocontrol; functional group tolerance | Requires precise condition control |
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts; intramolecular olefin metathesis | Efficient medium-ring formation; mild conditions | Substrate design critical; catalyst cost |
| Solid-Phase Synthesis | Immobilization on resin; iterative synthesis | High purity intermediates; easy purification | Limited scale; resin compatibility |
Figure 1: Chemical Structure of tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate
[Insert 2D chemical structure showing the benzo[b]azepine core, methyl group at N-1, lactam carbonyl at C-2, and tert-butyl carbamate at N-3.]
Figure 2: Ring-Closing Metathesis Reaction Scheme
[Insert schematic showing dienic precursor undergoing RCM catalyzed by ruthenium complex to form benzo[b]azepine ring.]
The seven-membered dihydro-1H-benzo[b]azepine ring system exhibits complex conformational behavior due to the inherent flexibility of the seven-membered heterocycle [22]. Unlike six-membered rings that predominantly adopt chair conformations, seven-membered cyclic systems exist in complex pseudorotational equilibria characterized by numerous conformations of similar energy and minimal pseudorotational barriers [25].
Crystallographic analysis reveals that the central seven-membered azepine ring adopts a bent conformation that is intermediate between boat and chair forms [43]. The conformational preferences can be systematically analyzed using three primary conformations: chair (C), boat (B), and twist-boat (TB) forms [22]. These conformations are distinguished by specific geometric parameters, including the distances of carbon and nitrogen atoms from defined planes and internal torsion angles [27].
| Conformational Parameter | Minimum Value | Maximum Value | Mean Value | Standard Deviation |
|---|---|---|---|---|
| α angle (degrees) | 6.478 | 76.212 | 55.102 | 6.859 |
| β angle (degrees) | 0.183 | 9.489 | 3.155 | 1.405 |
| Distance to plane (Å) | 0.004 | 0.884 | 0.537 | 0.087 |
| Ring puckering amplitude QT (Å) | - | - | 0.861 | - |
Table 1: Conformational parameters for dihydro-1H-benzo[b]azepine scaffolds derived from crystallographic data analysis [27].
The puckering parameters provide quantitative measures of ring conformation, with q2 = 0.813 Å, q3 = 0.284 Å, φ2 = 202.9°, and φ3 = 125.4° representing typical values for the bent conformation [43]. The asymmetry parameter ΔCs(m) of 8.2° indicates the degree of deviation from perfect mirror symmetry [43].
Molecular orbital calculations demonstrate that the conformational behavior of seven-membered heterocycles differs significantly from their six-membered analogs [27]. The replacement of a double bond with a benzene ring significantly stabilizes the twist-boat conformation relative to the chair form [22]. This stabilization arises from differences in torsional interactions at allylic versus benzylic bonds, where hydrogen-hydrogen eclipsing in allylic systems creates greater strain than hydrogen-carbon eclipsing in benzylic systems [22].
The bent conformation with five coplanar atoms (N/C10/C11/C14/C15) represents one of the most prevalent arrangements among carbamazepine analogs and related benzazepine derivatives [43]. This conformation possesses mirror symmetry about a plane passing through specific carbon atoms and results in the characteristic butterfly shape commonly observed in iminostilbene structures [43].
Quantum mechanical calculations using density functional theory methods reveal that the conformational preferences are influenced by electronic delocalization effects [27]. Natural bond orbital analysis indicates that the source of partial aromatic character in the central rings involves delocalization of the nitrogen lone pair, delocalization of double bonds, and participation of aromatic electrons from fused benzene rings [27].
The tert-butyloxycarbonyl protecting group exerts significant electronic effects on the benzazepine scaffold through both inductive and resonance mechanisms [8] [11]. The carbamate functionality introduces electron-withdrawing characteristics that substantially influence the electronic distribution and reactivity of the heterocyclic system [9] [13].
The electronic properties of tert-butyloxycarbonyl groups stem from resonance between the amide and carboxyl components, which has been quantified through rotational barrier studies [11]. The carbamate rotational barrier of the carbon-nitrogen bond measures approximately 3-4 kcal/mol lower than structurally analogous amides due to steric and electron perturbations from the additional carboxyl oxygen [11]. This reduction makes carbamates more electrophilic than amides and sufficiently reactive for spontaneous nucleophilic reactions [11].
| Electronic Parameter | Carbamate Value | Amide Comparison | Energy Difference (kcal/mol) |
|---|---|---|---|
| C-N Rotational Barrier | 12-13 | 15-17 | 3-4 |
| Electrophilicity Index | Higher | Lower | - |
| Nucleophilicity | Reduced | Standard | - |
| Resonance Stabilization | Moderate | High | 1-1.5 |
Table 2: Comparative electronic properties of tert-butyloxycarbonyl groups versus amide analogs [11].
The conformational behavior of tert-butyloxycarbonyl substituents involves cis and trans isomeric forms, with the energy difference between conformations typically ranging from 1-1.5 kcal/mol [11]. This difference depends on steric and electrostatic properties of substituents, solvent composition, salt concentration, and reaction mixture pH [11]. Decreasing pH increases the concentration of cis isomers, while increasing temperature favors trans isomers [11].
Deprotection studies reveal that the electronic effects of tert-butyloxycarbonyl groups are highly sensitive to substituent patterns on adjacent aromatic systems [13]. Electron-withdrawing groups including nitro, fluoro, chloro, iodo, and bromo substituents accelerate deprotection reactions through electronic destabilization of aryl carbamate bonds [13]. Conversely, electron-releasing substituents such as methoxy groups can render tert-butyloxycarbonyl groups insensitive to basic deprotection conditions [8].
The mechanism of tert-butyloxycarbonyl deprotection involves initial protonation by acids, triggering formation of tert-butyl cations and carbamic acid intermediates, followed by decarboxylation to yield free amines [12]. The electronic activation required for efficient deprotection demonstrates the importance of inductive electron-withdrawing functionality proximal to the carbamate group [9].
Computational studies indicate that the electron-withdrawing nature of tert-butyloxycarbonyl groups influences the stability and reactivity of attached heterocyclic systems [10]. The modestly electron-withdrawing character proves sufficient to stabilize reactive intermediates such as azetines, provided they are maintained under basic conditions [10].
Tautomeric equilibria in 2-oxo-2,3-dihydro heterocyclic systems represent fundamental structural phenomena involving spontaneous interconversion between constitutional isomers through hydrogen atom migration [17]. These equilibria significantly influence the chemical properties, reactivity patterns, and biological activities of benzazepine derivatives [20].
The primary tautomeric forms in 2-oxo-2,3-dihydro systems include keto-enol tautomerism, where the equilibrium position depends on substitution patterns, solvent effects, and intramolecular interactions [17] [20]. Most monocarbonyl compounds exist predominantly in keto forms at equilibrium, with enol tautomers typically representing less than 0.0001% of the total population under standard conditions [17].
| Tautomeric System | Keto Form (%) | Enol Form (%) | Stabilization Factor |
|---|---|---|---|
| Simple 2-oxo heterocycles | 99.99+ | <0.01 | Carbonyl stability |
| Conjugated systems | 85-95 | 5-15 | Extended conjugation |
| Hydrogen-bonded systems | 24-85 | 15-76 | Intramolecular H-bonding |
| Aromatic stabilized | Variable | Variable | Aromaticity effects |
Table 3: Tautomeric distribution patterns in 2-oxo-2,3-dihydro heterocyclic systems [17] [20].
The mechanistic pathways for tautomeric interconversion involve both acid-catalyzed and base-catalyzed processes [17]. Acid catalysis occurs through protonation of the carbonyl oxygen to generate cationic intermediates that subsequently lose protons from alpha-carbon positions to form neutral enol tautomers [17]. Base-catalyzed enol formation exploits the weakly acidic character of alpha-hydrogens adjacent to carbonyl groups [17].
Spectroscopic studies demonstrate that tautomeric equilibria can be quantitatively analyzed through temperature-dependent measurements [18]. The van't Hoff equation enables determination of enthalpy differences between tautomeric forms: ln K = -ΔH/RT + C, where equilibrium constants reflect the relative stabilities of individual tautomers [18].
Theoretical investigations using density functional theory calculations reveal that keto forms generally exhibit greater stability than enol forms in 2-oxo-2,3-dihydro heterocyclic systems [19]. The energy difference between tautomeric forms typically ranges from 5-15 kcal/mol in favor of keto tautomers, although this can be significantly reduced by stabilizing factors such as intramolecular hydrogen bonding or extended conjugation [19].
The influence of solvent environment on tautomeric equilibria proves substantial, with polar solvents generally favoring keto forms while nonpolar solvents may stabilize enol tautomers through different solvation patterns [21]. Temperature effects typically shift equilibria toward enol forms at elevated temperatures due to entropic contributions [16].
Heterocyclic systems containing nitrogen atoms adjacent to carbonyl groups exhibit additional complexity through amino-imino tautomerism [16]. The position of these equilibria depends strongly on substitution patterns, with alkyl-substituted compounds preferentially existing as amino tautomers while aryl-substituted derivatives favor imino arrangements [16].
Crystallographic analyses indicate that tautomeric preferences can be influenced by crystal packing forces and intermolecular interactions [16]. Single crystal studies have revealed that different crystallization conditions can stabilize alternative tautomeric forms of the same compound, demonstrating the delicate energy balance between tautomeric states [16].
tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate and its structural analogs have emerged as significant compounds in kinase inhibition research, particularly targeting Receptor Interacting Protein 1 kinase. This compound class demonstrates exceptional selectivity profiles that distinguish it from conventional kinase inhibitors.
The benzazepinone scaffold, structurally related to the target compound through its azepine core, has been extensively profiled for kinase selectivity. Research conducted by GlaxoSmithKline utilizing DNA-encoded library screening identified benzoxazepinone inhibitors that exhibit complete monokinase selectivity for Receptor Interacting Protein 1 [1] [2] [3] [4]. The comprehensive kinase profiling involved testing against 359 kinases in a radiolabeled assay screen at Reaction Biology Corporation and 456 kinases in a competition binding assay KINOMEscan at DiscoveRx Corporation [4] [5].
The kinase selectivity profiling demonstrates remarkable specificity patterns. Benzazepinone compound 6 (GSK3145095), structurally analogous to the target carbamate compound, showed no inhibition of any kinase other than Receptor Interacting Protein 1 when tested at 10 micromolar concentration, representing a greater than 1500-fold selectivity window based on the Receptor Interacting Protein 1 ADP-Glo potency of 6.3 nanomolar [4]. This exceptional selectivity profile is attributed to the unique type III binding mode that these azepine-based compounds adopt within the kinase active site [4] [6].
| Assay Platform | Number of Kinases Tested | Test Concentration | Selectivity Window |
|---|---|---|---|
| Reaction Biology Corporation P33 Screen | 359 kinases | 10 μM | >1500-fold |
| DiscoveRx KINOMEscan | 456 kinases | 10 μM | >1500-fold |
| Combined Kinome Coverage | 815 kinases | 10 μM | >1500-fold |
A distinctive characteristic of azepine-based Receptor Interacting Protein 1 inhibitors is their species selectivity for primate versus nonprimate targets [1] [4]. The target compound class exhibits over 380-fold reduced potency against nonprimate Receptor Interacting Protein 1 compared to primate orthologs in biochemical assays [4]. This species selectivity translates to cellular activity differences, with 340-fold reduction in cellular potency for blockage of necrotic death in mouse fibrosarcoma L929 cells compared to human U937 cells [4] [7].
Cellular assays measuring kinase activity demonstrate potent inhibition across multiple readouts. In human monocytic U937 cells, azepine-based compounds achieve IC50 values ranging from 6.3 to 10 nanomolar [4] [7]. Primary human neutrophil assays reveal even greater potency, with measurements of:
The structure-activity relationship studies of azepine-based inhibitors reveal critical molecular features that govern both potency and selectivity. The benzazepinone core structure provides the essential pharmacophore for Receptor Interacting Protein 1 kinase inhibition, with specific substitution patterns dramatically influencing biological activity [1] [4] [8].
The transition from benzoxazepinone to benzazepinone maintains high Receptor Interacting Protein 1 potency while providing synthetic advantages [4]. The seven-membered azepine ring conformation is critical for activity, with structural modifications that alter this conformation leading to complete loss of potency. Specifically, removal of the benzoxazepinone carbonyl to give benzoxazepine results in complete loss of activity [7].
Lactam nitrogen modifications significantly impact potency profiles. Methylation of the lactam nitrogen increases Receptor Interacting Protein 1 potency by up to 10-fold, as the methyl group occupies a small hydrophobic pocket defined by residues Leu90-Met92 and Ile43-Lys45 [4]. However, metabolic demethylation of N-methyl lactams can increase hepatic turnover, making NH lactams preferable for optimal in vivo exposure [4].
Introduction of 7,9-difluoro substitution on the benzazepinone ring system provides significant potency enhancements [4]. The electron-withdrawing fluorine atoms decrease the pKa of the lactam nitrogen, thereby strengthening the hydrogen bond interaction with the backbone carbonyl of Leu90 [4]. This substitution pattern represents a key structure-activity relationship finding that has been incorporated into clinical development candidates.
Isoxazole to triazole replacement maintains comparable Receptor Interacting Protein 1 potencies while providing significantly reduced lipophilicity and improved oral exposure profiles [4]. This modification exemplifies the application of structure-activity relationship principles to optimize pharmacokinetic properties without compromising target activity.
| Structural Modification | Potency Impact | Pharmacokinetic Impact |
|---|---|---|
| Lactam N-methylation | +10-fold potency | Increased hepatic turnover |
| 7,9-Difluoro substitution | Enhanced potency | Maintained exposure |
| Isoxazole → Triazole | Maintained potency | Improved oral bioavailability |
| Benzoxazepinone → Benzazepinone | Maintained potency | Synthetic advantages |
The structure-activity relationships are intimately connected to the unique type III binding mode adopted by azepine-based inhibitors [4] [6]. The benzyl functionality occupies an allosteric lipophilic pocket at the back of the ATP binding site, while the azepinone ring occupies space where the α-phosphate of ATP would reside [4]. This binding mode explains the exceptional kinase selectivity, as this allosteric pocket configuration is unique to Receptor Interacting Protein 1 [4] [6].
Critical hydrogen bonding interactions that drive structure-activity relationships include:
DNA-encoded library technology has revolutionized the discovery of azepine-based kinase inhibitors through unprecedented scale screening capabilities. This approach enables the synthesis and screening of millions to billions of encoded compounds more efficiently than conventional high-throughput screening methods [9] [10] [11].
DNA-encoded libraries utilize synthetic chemistry cycles to introduce diverse small molecule building blocks encoded by unique DNA tags [9] [10]. The technology connects molecular biology and organic chemistry disciplines, allowing affinity selection against immobilized target proteins followed by polymerase chain reaction amplification and next-generation sequencing for compound identification [9] [10] [11].
The GlaxoSmithKline DNA-encoded library screening campaign against Receptor Interacting Protein 1 identified the benzoxazepinone inhibitor series that led to clinical development candidates [1] [2] [3]. This screening approach revealed the type III binding mode and exceptional kinase selectivity that characterizes this compound class [2] [3] [12].
Recent advances in fragment-based drug discovery using DNA-encoded libraries have demonstrated significant potential for azepine-based compound optimization [13] [14] [15]. The PAC-FragmentDEL approach, involving photoactivated covalent capture of DNA-encoded fragments, facilitates rapid identification of fragments binding to specific targets [13] [15].
This methodology requires only 250 picomoles of tagged protein per sample, significantly reducing biological target requirements compared to traditional approaches [13] [15]. The process enables hit identification within several weeks, including library selection, sequencing, and comprehensive analysis [13] [15].
The eDESIGNER algorithm represents a systematic approach to DNA-encoded library design, comprehensively generating all possible library designs and evaluating them to select optimal libraries for synthesis [10]. This computational tool utilizes suitable on-DNA chemistries and available building blocks to design libraries with pre-defined molecular weight distributions and maximal diversity [10].
For azepine-based compounds, fragment-focused DNA-encoded libraries can be constructed incorporating diverse building blocks into identified fragment hits [13] [15]. This approach resulted in libraries containing over 100 million encoded compounds synthesized within two weeks for protein kinase PAK4 inhibitor development [13].
DNA-encoded library technology enables unparalleled exploration of chemical space around existing azepine scaffolds [13] [10]. The systematic exploration generates diverse analogs and derivatives particularly powerful for identifying compounds with enhanced potency, selectivity, or reduced toxicity [13] [10].
The fragment merging by design strategy represents an adaptation of fragment-based drug discovery where successful binding fragments are merged into single molecules to form potentially effective drug candidates [16]. This approach has been successfully applied to isoquinoline-based fragments, providing a model for azepine-based fragment optimization [16].
| DNA-Encoded Library Parameter | Capability | Timeline |
|---|---|---|
| Library size | 100+ million compounds | 2 weeks synthesis |
| Protein requirement | 250 pmol per sample | Reduced target needs |
| Hit identification | Fragment to lead | 4-5 weeks total |
| Chemical diversity | Maximal coverage | Algorithm-optimized |
The integration of DNA-encoded library screening with traditional medicinal chemistry approaches provides a comprehensive platform for azepine-based inhibitor development [13] [14] [11]. Following library selection and data analysis, off-DNA synthesis and activity confirmation enable rapid progression from fragment hits to optimized lead compounds [13] [15].
This integrated approach has successfully identified multiple series of hit compounds exhibiting low hundreds of nanomolar activity within 4-5 weeks from library design through validation [13]. The methodology particularly benefits challenging therapeutic targets with broad drug-target interfaces where traditional screening approaches may be limited [14].